molecular formula C9H10O5 B1241017 1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol

1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol

Cat. No. B1241017
M. Wt: 198.17 g/mol
InChI Key: GSKYCPXSDLXGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol is a natural product found in Aspergillus flavipes with data available.

Scientific Research Applications

Electrochemical Synthesis and Analysis

Research has explored the electrochemical oxidation of similar compounds to 1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol. For instance, the study of 3,4-dihydroxybenzoic acid's electrochemical oxidation in the presence of nucleophiles led to the synthesis of new benzofuran derivatives. This approach highlights the potential for electrochemically synthesizing and analyzing benzofuran derivatives (Moghaddam et al., 2006).

Antioxidant Activity and Physicochemical Properties

The synthesis and analysis of novel dihydro and triazolone derivatives, which share structural similarities with isobenzofurans, have been carried out to evaluate their antioxidant activities and physicochemical properties. These studies contribute to understanding the antioxidant potential and chemical behavior of structurally related compounds (Yüksek et al., 2015).

Synthesis and Characterization of Derivatives

Various research efforts have focused on synthesizing and characterizing derivatives of compounds structurally related to 1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol. These studies involve intricate organic synthesis methods and comprehensive characterization using techniques like NMR and IR spectroscopy, providing valuable insights into the molecular properties of such compounds (Gökce et al., 2014).

Novel Anticholinesterase Agents

Research has also been conducted on compounds with a molecular skeleton similar to that of 1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol for their potential as anticholinesterase agents. Such studies are significant for medicinal chemistry, particularly in the search for new treatments for diseases where cholinesterase inhibitors are relevant (Luo et al., 2005).

properties

Product Name

1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol

InChI

InChI=1S/C9H10O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h9-13H,2H2,1H3

InChI Key

GSKYCPXSDLXGEW-UHFFFAOYSA-N

SMILES

CC1=C2COC(C2=C(C(=C1O)O)O)O

Canonical SMILES

CC1=C2COC(C2=C(C(=C1O)O)O)O

synonyms

FR 198248
FR-198248
FR198248

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,3-Dihydro-4-methyl-1,5,6,7-isobenzofurantetraol

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